4-Chloro-6-(trifluoromethyl)quinazoline

描述

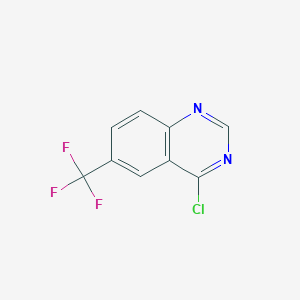

Structure

3D Structure

属性

IUPAC Name |

4-chloro-6-(trifluoromethyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3N2/c10-8-6-3-5(9(11,12)13)1-2-7(6)14-4-15-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNBXNWWYXBHGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610559 | |

| Record name | 4-Chloro-6-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16499-64-2 | |

| Record name | 4-Chloro-6-(trifluoromethyl)quinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16499-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-(trifluoromethyl)quinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6-(trifluoromethyl)quinazoline (CAS 16499-64-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 4-Chloro-6-(trifluoromethyl)quinazoline. This compound is a key intermediate in the synthesis of a variety of biologically active molecules, particularly in the field of drug discovery.

Core Properties and Data

This compound is a solid compound at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use and computational modeling.

| Property | Value | Source(s) |

| CAS Number | 16499-64-2 | [1] |

| Molecular Formula | C₉H₄ClF₃N₂ | [2] |

| Molecular Weight | 232.59 g/mol | [2] |

| Boiling Point | 285.8 ± 35.0 °C (Predicted) | [3] |

| Density | 1.496 ± 0.06 g/cm³ (Predicted) | [3] |

| Physical State | Solid | [1] |

Synthesis and Experimental Protocols

A general experimental protocol for this type of transformation is as follows:

Reaction: Chlorination of 6-(trifluoromethyl)quinazolin-4-one

Reagents and Equipment:

-

6-(trifluoromethyl)quinazolin-4-one

-

Phosphorus oxychloride (POCl₃) or another suitable chlorinating agent

-

Reaction flask with a reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Standard laboratory glassware for workup and purification

Methodology (General Procedure):

-

In a well-ventilated fume hood, 6-(trifluoromethyl)quinazolin-4-one is charged into a reaction flask.

-

An excess of phosphorus oxychloride (POCl₃) is added to the flask.

-

The reaction mixture is heated to reflux and stirred for a period of time, typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully quenched with ice water and neutralized with a suitable base (e.g., sodium bicarbonate solution).

-

The resulting precipitate, crude this compound, is collected by filtration.

-

The crude product is then purified, typically by recrystallization from an appropriate solvent or by column chromatography on silica gel, to yield the final product.

Note: This is a generalized protocol and the specific reaction conditions, such as temperature, reaction time, and purification method, would need to be optimized for this particular substrate.

Spectroscopic Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not widely published. However, spectral data for closely related compounds and derivatives are available, which can provide an indication of the expected spectral characteristics.[4][5][6] For definitive structural confirmation, it is recommended to acquire and interpret the full spectroscopic data for the synthesized compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds, most notably as a precursor to potent kinase inhibitors. The chlorine atom at the 4-position is a good leaving group, making the compound susceptible to nucleophilic substitution. This allows for the facile introduction of various amine-containing moieties, leading to the generation of diverse libraries of 4-anilinoquinazoline derivatives.

These derivatives have been extensively investigated for their potential as anticancer agents by targeting key signaling pathways involved in tumor growth and proliferation.[7][8][9]

Visualizing the Synthetic Utility

The following diagrams illustrate the pivotal role of this compound in synthetic and medicinal chemistry.

Caption: Synthetic route to the target compound.

Caption: Application as a synthetic intermediate.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a valuable synthetic intermediate with significant applications in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. While detailed experimental and biological data on the compound itself are limited in the public domain, its utility as a scaffold for creating diverse libraries of potentially therapeutic agents is well-established. Further research into the direct biological effects of this compound and the optimization of its synthesis are areas that could yield valuable insights for the drug discovery community.

References

- 1. rsc.org [rsc.org]

- 2. acgpubs.org [acgpubs.org]

- 3. 4-CHLORO-2-(TRIFLUOROMETHYL)-6-IODOQUINAZOLINE synthesis - chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

physicochemical characteristics of 4-Chloro-6-(trifluoromethyl)quinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and potential applications of 4-Chloro-6-(trifluoromethyl)quinazoline. This compound is a key building block in medicinal chemistry, particularly in the development of kinase inhibitors for targeted cancer therapy.

Core Physicochemical Characteristics

| Property | Value | Source |

| Molecular Formula | C₉H₄ClF₃N₂ | [2] |

| Molecular Weight | 232.59 g/mol | [1][3] |

| Appearance | White to yellow solid | [2] |

| Boiling Point (Predicted) | 285.8 ± 35.0 °C at 760 mmHg | [2][4] |

| Density (Predicted) | 1.496 ± 0.06 g/cm³ | [2][4] |

| pKa (Predicted) | -0.01 ± 0.30 | [2] |

| LogP (Predicted) | 3.4 | [3][5] |

| Melting Point | Not available | |

| Solubility | Not explicitly available. A similar compound, 4-chloro-6-fluoro-2-methylquinazoline, is slightly soluble in chloroform and methanol.[6] |

Chemical Identifiers:

| Type | Identifier |

| CAS Number | 16499-64-2 |

| SMILES | C1=CC2=C(C=C1C(F)(F)F)C(=NC=N2)Cl |

| InChI | InChI=1S/C9H4ClF3N2/c10-8-6-3-5(9(11,12)13)1-2-7(6)14-4-15-8/h1-4H |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and plausible synthetic route can be inferred from established methods for quinazoline synthesis.[2][7][8]

General Synthesis of 4-Chloroquinazolines

A common method for synthesizing the quinazoline core involves the cyclocondensation of a substituted 2-aminobenzoic acid with a one-carbon source, followed by chlorination.[2][8]

Step 1: Synthesis of 6-(Trifluoromethyl)quinazolin-4(3H)-one

This step involves the reaction of 2-amino-5-(trifluoromethyl)benzoic acid with formamidine acetate in a suitable solvent like formamide, heated at high temperatures.[7]

-

Reactants: 2-amino-5-(trifluoromethyl)benzoic acid, formamidine acetate.

-

Solvent: Formamide.

-

Conditions: The mixture is typically heated to around 160°C for several hours.

-

Work-up: The reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is then collected by filtration and washed.

Step 2: Chlorination to this compound

The resulting quinazolinone is then chlorinated, most commonly using thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF).[7]

-

Reactant: 6-(Trifluoromethyl)quinazolin-4(3H)-one.

-

Reagent: Thionyl chloride (SOCl₂), catalytic DMF.

-

Conditions: The reaction is typically refluxed for several hours.

-

Work-up: Excess thionyl chloride is removed under reduced pressure. The residue is then carefully quenched with ice water or a basic solution to precipitate the product. The solid is collected by filtration, washed, and dried.

Characterization Methods for Substituted Quinazolines

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Melting Point Analysis: To assess purity.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of biologically active molecules, particularly as kinase inhibitors for cancer therapy.[3][9] The 4-chloro position is highly susceptible to nucleophilic substitution, allowing for the introduction of various side chains to modulate biological activity.

Role as an Intermediate for Kinase Inhibitors

The quinazoline scaffold is a well-established pharmacophore for inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a critical role in cell proliferation and is often dysregulated in cancer.[1][10][11] Derivatives of this compound are designed to bind to the ATP-binding site of EGFR, thereby blocking its signaling pathway and inhibiting tumor growth.[3][10]

Visualizations

Synthetic and Application Workflow

The following diagram illustrates the general workflow from the synthesis of this compound to its application in the development of kinase inhibitors.

Caption: Synthetic and drug discovery workflow for this compound.

Generic EGFR Signaling Pathway and Inhibition

This diagram depicts a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway and illustrates the point of inhibition by quinazoline-based inhibitors derived from this compound.

References

- 1. wisdomlib.org [wisdomlib.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C9H4ClF3N2 | CID 21075095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C9H4ClF3N2) [pubchemlite.lcsb.uni.lu]

- 6. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound [myskinrecipes.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. brieflands.com [brieflands.com]

4-Chloro-6-(trifluoromethyl)quinazoline molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-6-(trifluoromethyl)quinazoline, a key heterocyclic building block in medicinal chemistry. The document details its molecular structure, physicochemical properties, and its pivotal role as a synthetic intermediate in the development of targeted therapeutics, particularly kinase inhibitors.

Core Molecular and Physicochemical Data

This compound is a substituted quinazoline with the molecular formula C₉H₄ClF₃N₂.[1][2][3] Its structure is characterized by a quinazoline core, a chloro group at position 4, and a trifluoromethyl group at position 6. This combination of functional groups makes it a versatile reagent in organic synthesis.

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₉H₄ClF₃N₂ | [1][2][3] |

| Molecular Weight | 232.59 g/mol | [1][4] |

| Monoisotopic Mass | 232.0015103 Da | [1] |

| CAS Number | 16499-64-2 | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=CC2=C(C=C1C(F)(F)F)C(=NC=N2)Cl | [1] |

| InChIKey | OJNBXNWWYXBHGZ-UHFFFAOYSA-N | [1] |

| Physical State | Solid | [4] |

| Boiling Point | 285.8 °C at 760 mmHg | [2] |

Synthesis and Characterization

Postulated Experimental Protocol for Synthesis

A general procedure for the synthesis of similar 2-chloromethyl-4(3H)-quinazolinone derivatives starts from o-anthranilic acids.[5] Adapting this for the target molecule, a likely precursor would be 2-amino-5-(trifluoromethyl)benzoic acid.

Step 1: Cyclization to form 6-(trifluoromethyl)quinazolin-4(3H)-one

A mixture of 2-amino-5-(trifluoromethyl)benzoic acid and formamide is heated at reflux for several hours. The reaction mixture is then cooled, and the resulting precipitate is collected by filtration, washed with water, and dried to yield 6-(trifluoromethyl)quinazolin-4(3H)-one.

Step 2: Chlorination to yield this compound

The 6-(trifluoromethyl)quinazolin-4(3H)-one intermediate is then subjected to chlorination. A mixture of the quinazolinone, phosphorus oxychloride (POCl₃), and a catalytic amount of N,N-dimethylformamide (DMF) is heated at reflux. After completion of the reaction, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a base (e.g., ammonia solution). The resulting solid is collected by filtration, washed with water, and purified, typically by recrystallization from a suitable solvent like ethanol, to afford this compound.

Characterization Data

The structural confirmation of this compound relies on standard analytical techniques. Spectroscopic data is crucial for verifying the identity and purity of the synthesized compound. Available characterization data includes:

-

¹H NMR Spectrum: The proton nuclear magnetic resonance spectrum is available for this compound and serves as a primary tool for structural elucidation.[6]

-

Mass Spectrometry: The molecular weight can be confirmed by mass spectrometry, with the predicted monoisotopic mass being 232.00151 Da.[7]

Role in Drug Discovery and Development

This compound is a valuable building block in pharmaceutical research, primarily serving as a key intermediate in the synthesis of biologically active molecules.[2] The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in molecules with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.

The primary utility of this compound stems from the reactivity of the chlorine atom at the 4-position, which acts as a good leaving group in nucleophilic aromatic substitution (SₙAr) reactions. This allows for the facile introduction of various amine-containing moieties, leading to the generation of libraries of 4-anilinoquinazoline derivatives.

Application in the Synthesis of Kinase Inhibitors

The 4-anilinoquinazoline framework is a well-established pharmacophore for tyrosine kinase inhibitors (TKIs).[8] Many approved anticancer drugs, such as gefitinib and erlotinib, are based on this core structure. These drugs target the ATP-binding site of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), thereby inhibiting the signaling pathways that drive tumor growth and proliferation.

The trifluoromethyl group at the 6-position of this compound can enhance the metabolic stability and lipophilicity of the final drug candidates, potentially improving their pharmacokinetic and pharmacodynamic properties.

Visualized Synthetic Workflow

The following diagram, generated using the DOT language, illustrates the logical workflow of utilizing this compound in the synthesis of potential kinase inhibitors.

Conclusion

This compound is a strategically important synthetic intermediate in the field of drug discovery. Its well-defined molecular structure and the reactivity of its 4-chloro substituent make it an ideal starting point for the synthesis of diverse libraries of quinazoline derivatives. The established role of the 4-anilinoquinazoline scaffold in potent kinase inhibitors underscores the continued relevance of this compound in the development of next-generation targeted cancer therapies. This guide provides core information to support researchers and scientists in leveraging this valuable chemical entity in their research and development endeavors.

References

- 1. This compound | C9H4ClF3N2 | CID 21075095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. 16499-64-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound(16499-64-2) 1H NMR spectrum [chemicalbook.com]

- 7. PubChemLite - this compound (C9H4ClF3N2) [pubchemlite.lcsb.uni.lu]

- 8. wisdomlib.org [wisdomlib.org]

Technical Guide: Solubility and Stability of 4-Chloro-6-(trifluoromethyl)quinazoline

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

While specific experimental solubility and stability data are limited, the following physicochemical properties for 4-Chloro-6-(trifluoromethyl)quinazoline have been reported in various chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₄ClF₃N₂ | [1][2] |

| Molecular Weight | 232.59 g/mol | [1][2] |

| Appearance | White to yellow solid | [3] |

| Boiling Point (Predicted) | 285.8 ± 35.0 °C at 760 mmHg | [4][5] |

| Density (Predicted) | 1.496 ± 0.06 g/cm³ | [4] |

| Storage Conditions | 2-8°C, under inert gas | [5] |

| Purity | Typically ≥95% | [5] |

| CAS Number | 16499-64-2 | [2][4] |

Solubility Profile

Quantitative solubility data for this compound in common laboratory solvents is not available in the public domain. However, for sparingly soluble quinazoline derivatives, the gravimetric method is a common and reliable technique for determining equilibrium solubility.[6]

Generalized Experimental Protocol for Solubility Determination (Gravimetric Method)

This protocol is a generalized procedure and may require optimization for this compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a defined temperature.

Materials:

-

This compound

-

Selected analytical grade solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetone, acetonitrile)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Vials or flasks with secure closures

-

Calibrated pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed evaporation dishes or vials

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

For finer suspensions, centrifuge the vials at a controlled temperature to pellet the undissolved solid.

-

-

Sample Collection:

-

Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette.

-

To ensure no particulate matter is transferred, filter the collected supernatant through a syringe filter into a pre-weighed evaporation dish or vial.

-

-

Solvent Evaporation:

-

Place the evaporation dish containing the filtered solution in a vacuum oven at a controlled temperature sufficient to evaporate the solvent without degrading the compound.

-

Continue the evaporation process until a constant weight of the solid residue is achieved.

-

-

Calculation of Solubility:

-

Accurately weigh the evaporation dish with the dried residue.

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish.

-

The solubility is calculated using the following formula:

Solubility (g/L) = Mass of residue (g) / Volume of aliquot (L)

-

Logical Workflow for Solubility Determination

Caption: A logical workflow diagram for determining the solubility of a compound using the gravimetric method.

Stability Profile

Detailed stability data for this compound, including degradation pathways and kinetics, are not available in the public domain. The recommendation to store the compound at 2-8°C under an inert gas suggests potential sensitivity to temperature, moisture, or oxygen.[5] A comprehensive stability testing program should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH) and the European Medicines Agency (EMA).[7][8]

Generalized Experimental Protocol for Stability Testing

This protocol provides a general framework for assessing the stability of a chemical compound.

Objective: To evaluate the stability of this compound under various environmental conditions to determine its shelf-life and appropriate storage conditions.

Materials:

-

Multiple batches of this compound

-

Validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS)

-

Controlled environment stability chambers

-

Appropriate container closure systems that simulate the proposed packaging

-

Forced degradation study equipment (e.g., acid, base, oxidizing agent, light source, heating oven)

Procedure:

-

Forced Degradation (Stress) Studies:

-

Objective: To identify potential degradation products, understand degradation pathways, and establish the stability-indicating nature of the analytical method.[7]

-

Conditions: Expose the compound to conditions more severe than accelerated stability testing.

-

Acid/Base Hydrolysis: Treat solutions of the compound with acidic and basic solutions (e.g., 0.1N HCl, 0.1N NaOH) at room and elevated temperatures.

-

Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid compound to high temperatures (e.g., in 10°C increments above the accelerated testing temperature).[7]

-

Photostability: Expose the solid compound and its solution to a light source according to ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples at various time points to identify and quantify degradation products.

-

-

Formal Stability Studies:

-

Protocol: Design a formal stability protocol that specifies the batches to be tested, storage conditions, testing frequency, and analytical methods.[8]

-

Storage Conditions (as per ICH guidelines):

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Long-term: Typically 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.

-

Accelerated: Typically 0, 3, and 6 months.

-

-

Attributes to be Tested:

-

Appearance

-

Assay (potency)

-

Degradation products/impurities

-

Moisture content (if applicable)

-

-

Logical Workflow for a Stability Testing Program

Caption: A logical workflow for a comprehensive stability testing program for a chemical substance.

Conclusion

This compound is a chemical intermediate for which detailed public data on solubility and stability is scarce. The available information on its physicochemical properties and storage requirements suggests that it is a solid with potential stability concerns that warrant careful handling and storage. For researchers and drug development professionals, it is imperative to experimentally determine the solubility and stability of this compound using established methodologies, such as the gravimetric method for solubility and a comprehensive, ICH-guided stability testing program. The generalized protocols and workflows provided in this guide offer a starting point for these essential characterization studies.

References

- 1. This compound | C9H4ClF3N2 | CID 21075095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. This compound CAS#: 16499-64-2 [amp.chemicalbook.com]

- 5. This compound [myskinrecipes.com]

- 6. benchchem.com [benchchem.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. database.ich.org [database.ich.org]

4-Chloro-6-(trifluoromethyl)quinazoline safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 4-Chloro-6-(trifluoromethyl)quinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for this compound (CAS No: 16499-64-2). The following sections detail hazard classifications, personal protective equipment (PPE), emergency procedures, and proper handling and storage protocols to ensure a safe laboratory environment.

Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 16499-64-2[1][2][3] |

| Molecular Formula | C₉H₄ClF₃N₂[1][2] |

| Molecular Weight | 232.59 g/mol [1][2] |

| Synonyms | 4-Chloro-6-trifluoromethyl-quinazoline, Quinazoline, 4-chloro-6-(trifluoromethyl)-[1][3][4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[1][3] The GHS classification is summarized in the table below.

Table 1: GHS Hazard Classification

| Classification | Hazard Class and Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Acute Tox. 4 | H302: Harmful if swallowed[1][2][3] |

| Skin Corrosion/Irritation | Skin Irrit. 2 | H315: Causes skin irritation[1][2][3] |

| Serious Eye Damage/Eye Irritation | Eye Irrit. 2 / 2A | H319: Causes serious eye irritation[1][2][3] |

| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 | H335: May cause respiratory irritation[1][2][3] |

GHS Pictograms and Signal Word:

Physical and Chemical Properties

Limited quantitative data is available for the physical and chemical properties of this compound.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Physical State | Solid | [2] |

| Boiling Point | 285.8±35.0 °C (Predicted at 760 mmHg) | [2][4] |

| Density | 1.496±0.06 g/cm³ (Predicted) |[4] |

Experimental Protocols

Detailed experimental protocols for the derivation of toxicological data are not provided in publicly available safety data sheets. The hazard classifications are based on aggregated data submitted to regulatory bodies like the ECHA C&L Inventory.[1] The handling and safety procedures outlined in this guide are derived from the established hazard profile.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize risk.

Handling

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]

-

Avoid all personal contact, including the inhalation of dust or fumes.[7][8]

-

Wear appropriate personal protective equipment (PPE), including chemically resistant gloves, a lab coat, and safety glasses with side shields or goggles.[3][6]

-

Avoid the formation of dust and aerosols.[9]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][5]

Caption: Workflow for the safe handling of this compound.

Storage

-

Store under an inert atmosphere; a storage temperature of 2-8°C is recommended.[12]

-

Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[13]

Emergency Procedures

First-Aid Measures

Immediate action is required in case of exposure. Ensure that emergency eyewash stations and safety showers are readily accessible.[6]

Table 3: First-Aid Procedures

| Exposure Route | Procedure |

|---|---|

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][14] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[3] |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[3][5][9] |

| Eye Contact | Rinse cautiously and thoroughly with pure water for at least 15 minutes, holding the eyelids open.[3][5][9] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][10] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[3][10] Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[3][5] |

Caption: Emergency first-aid response flowchart for exposure incidents.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[3][9][14]

-

Specific Hazards: Thermal decomposition may produce hazardous gases and vapors, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen fluoride.[9][15]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][9][14]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[16] Avoid breathing dust, vapors, mist, or gas.[3][16] Ensure adequate ventilation. Wear appropriate PPE, including chemical-impermeable gloves, safety goggles, and a respirator if necessary.[3][16]

-

Environmental Precautions: Prevent the product from entering drains or waterways.[5][9]

-

Containment and Cleanup: For a dry spill, pick up and arrange disposal without creating dust.[9] Use dry cleanup procedures (e.g., sweep up and shovel).[7][8] Collect the material in a suitable, sealed, and labeled container for disposal.[9][16]

Caption: Logical workflow for responding to an accidental spill.

Personal Protective Equipment (PPE)

A thorough risk assessment should guide the selection of PPE for specific procedures.

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specification |

|---|---|

| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[6][13] |

| Skin Protection | Wear chemically resistant, impervious gloves (e.g., nitrile or neoprene).[3][6] A lab coat or disposable gown should be worn to protect clothing.[6] |

| Respiratory Protection | If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[6][13] Work should be conducted in a chemical fume hood.[6] |

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations.[3] All waste containing the compound should be collected in a designated, labeled, and sealed hazardous waste container.[6] Do not let the product enter drains or the environment.[9]

References

- 1. This compound | C9H4ClF3N2 | CID 21075095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. echemi.com [echemi.com]

- 4. This compound CAS#: 16499-64-2 [amp.chemicalbook.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. 4-Chloro-6-fluoroquinoline - Safety Data Sheet [chemicalbook.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. This compound [myskinrecipes.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

- 15. fishersci.no [fishersci.no]

- 16. chemicalbook.com [chemicalbook.com]

The Quinazoline Core: A Privileged Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatility has led to the development of numerous clinically approved drugs and a plethora of promising therapeutic candidates. This technical guide provides a comprehensive overview of the significant biological activities associated with the quinazoline core, with a focus on anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Detailed experimental methodologies and quantitative activity data are presented to facilitate further research and development in this exciting field.

Anticancer Activity: Targeting Key Signaling Pathways

Quinazoline derivatives have made a significant impact in oncology, primarily through the inhibition of protein kinases crucial for cancer cell proliferation and survival.[1] The most notable targets are members of the epidermal growth factor receptor (EGFR) family.[2][3]

Mechanism of Action: EGFR Inhibition

Many potent anticancer quinazoline derivatives function as ATP-competitive inhibitors of the EGFR tyrosine kinase.[4][5] By binding to the ATP-binding pocket in the intracellular domain of the receptor, these compounds prevent the autophosphorylation and activation of downstream signaling pathways, such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are critical for cell growth, proliferation, and survival.[6][7] This inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells.[8]

Several generations of quinazoline-based EGFR inhibitors have been developed. First-generation inhibitors like Gefitinib and Erlotinib are reversible binders and are particularly effective against tumors harboring activating EGFR mutations.[4][9][10] Second-generation inhibitors, such as Afatinib, bind irreversibly and have a broader spectrum of activity against the ErbB family of receptors.[11][12] Third-generation inhibitors, like Osimertinib, are designed to overcome resistance mechanisms, such as the T790M mutation, that can arise during treatment with earlier-generation drugs.[9][13][14]

Caption: EGFR signaling pathway and the inhibitory action of quinazolines.

Quantitative Anticancer Activity

The in vitro cytotoxic activity of quinazoline derivatives is commonly evaluated using the MTT assay against a panel of human cancer cell lines. The IC50 value, representing the concentration required to inhibit 50% of cell growth, is a key metric for comparing potency.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Gefitinib | HeLa | 4.3 | [8] |

| Gefitinib | MDA-MB-231 | 28.3 | [8] |

| Erlotinib | A549 | 0.42 ± 0.03 | [12] |

| Afatinib | EGFRwt | 0.6 | [3] |

| Afatinib | EGFRT790M/L858R | 3.5 | [3] |

| Osimertinib | EGFRT790M-positive cells | 0.98 | [3] |

| Quinazoline Schiff base 1 | MCF-7 | 6.246 | [4] |

| Quinazoline Schiff base 2 | MCF-7 | 5.910 | [4] |

| Compound 23 (quinazoline-1,2,3-triazole) | PC-3 | 0.016 | [12] |

| Compound 32 (quinazoline-1,2,4-thiadiazole) | A549 | 0.02 ± 0.091 | [12] |

| Compound 37 (thiazole-quinazoline) | MCF-7 | 2.86 ± 0.31 | [12] |

| Compound 53 (S-glycosylated quinazoline) | HepG-2 | 2.08 | [12] |

| Quinazolinone derivative 101 | K562 | 5.8 | [13] |

| Quinazolinone derivative 107 | EGFRwt-TK | 0.01 | [13] |

| Quinazoline-based DHFRI (F) | (Various) | 0.6 | [5] |

| Pyridazino-quinazolin-3-one (T) | PARP | 0.0914 | [5] |

| 6-diethylamino-substituted quinazoline (Ab) | HeLa | 0.004 | [5] |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the determination of the cytotoxic effects of quinazoline derivatives on cancer cell lines.[4][11]

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

-

Quinazoline derivatives

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[11]

-

Compound Treatment: Prepare serial dilutions of the quinazoline compounds. Replace the old medium with 100 µL of medium containing the different concentrations of the test compounds.[11]

-

Incubation: Incubate the plates for 48 to 72 hours.[15]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.[11]

Antimicrobial Activity

The quinazoline core is a versatile scaffold for the development of novel antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi.[16][17] The mechanism of action can vary, potentially involving the inhibition of essential enzymes like DNA gyrase or disruption of the microbial cell membrane.[17][18]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of quinazoline derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Imidazo[1,2-c]quinazoline 8ga | S. aureus | 4-8 | [3] |

| Imidazo[1,2-c]quinazoline 8gc | E. coli | 4-8 | [3] |

| Imidazo[1,2-c]quinazoline 8gd | K. pneumoniae | 4-8 | [3] |

| Indolo[1,2-c]quinazoline (V) | Various bacteria | 2.5-20 | [3] |

| Quinazolinone derivative 16 | S. aureus | 500 | [14] |

| Quinazolinone derivative 19 | P. aeruginosa | 150 | [14] |

| Quinazolinone derivative 20 | B. subtilis | 500 | [14] |

| Fused pyrolo-quinazolinone 8 | C. albicans | 32 | [17] |

| Fused pyrolo-quinazolinone 9 | A. niger | 32 | [17] |

| Quinazolinone derivative A-1 | S. aureus | Good activity | [19] |

| Quinazolinone derivative A-3 | A. niger | Excellent activity | [19] |

Experimental Protocol: Microbroth Dilution Assay for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of quinazoline derivatives against bacterial and fungal strains.[17][20]

Caption: Workflow for the microbroth dilution assay to determine MIC.

Materials:

-

Quinazoline derivatives

-

Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans, A. niger)

-

Mueller-Hinton Broth (for bacteria) or RPMI 1640 medium (for fungi)

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard.[17]

-

Serial Dilution: Prepare serial two-fold dilutions of the quinazoline compounds in the appropriate broth in a 96-well plate.[20]

-

Inoculation: Add the standardized microbial inoculum to each well.[18]

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 25°C for 48 hours for fungi.[20]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.[21]

Anti-inflammatory Activity

Quinazoline derivatives have demonstrated significant anti-inflammatory properties, often attributed to the inhibition of key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase (COX) enzymes and the NF-κB pathway.[2][22]

Quantitative Anti-inflammatory Activity

The in vivo anti-inflammatory activity is frequently assessed using the carrageenan-induced rat paw edema model, where the percentage of edema inhibition reflects the compound's efficacy. In vitro assays often measure the inhibition of enzymes like COX-1 and COX-2.

| Compound/Derivative | Assay | Activity | Reference |

| Pyrazolo[1,5-a]quinazoline 13i | LPS-induced NF-κB inhibition | IC50 < 50 µM | [2] |

| Pyrazolo[5,1-b]quinazoline A | COX-2 inhibition | IC50 = 47 nM | [2] |

| Quinazolinone derivative 10g | Carrageenan-induced paw edema | IC50 = 116.73 µmol/kg | [23] |

| Quinazolinone derivative 21 | Carrageenan-induced paw edema | 32.5% inhibition | [24] |

| Quinazolinone derivative 32 | COX-2 inhibition | Better than Celecoxib | [23] |

| Quinazolinone derivative 40 | Carrageenan-induced paw edema | 19.69–59.61% inhibition | [25] |

| Quinazolinone derivative IXf | PDE4B inhibition | 68% inhibition | [26] |

| Quinazoline-ibuprofen-amino acid derivative 6 | TPA-induced inflammation | 5 times more potent than ibuprofen | [27] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo protocol is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.[28]

Caption: Workflow for the carrageenan-induced rat paw edema assay.

Materials:

-

Wistar rats

-

Quinazoline derivatives

-

Carrageenan solution (1% w/v in saline)

-

Plethysmometer

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Preparation: Fast rats overnight before the experiment.

-

Initial Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the test compounds or the standard drug orally 1 hour before carrageenan injection.[26]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, and 3 hours after the carrageenan injection.[26]

-

Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[28]

Antiviral Activity

Quinazoline and quinazolinone derivatives have also been investigated for their antiviral properties against a range of viruses, including Zika virus, Dengue virus, and coronaviruses.[9][29] The mechanisms of antiviral action are diverse and can involve the inhibition of viral entry, replication, or other essential viral processes.[29]

Quantitative Antiviral Activity

The antiviral activity is typically expressed as the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%. The 50% cytotoxic concentration (CC50) is also determined to assess the selectivity of the antiviral effect.

| Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference |

| Quinazolinone 22 | Zika Virus (ZIKV) | Vero | 0.90 ± 0.32 | [9] |

| Quinazolinone 27 | Zika Virus (ZIKV) | Vero | 0.18 | [9] |

| Quinazolinone 47 | Dengue Virus (DENV-2) | Vero | 0.21 | [9] |

| Quinazoline derivative | Coronavirus (HCoV-OC43) | - | ~0.1 | [16] |

| Malonate derivative g16 | Cucumber Mosaic Virus (CMV) | - | 153.78 µg/mL | [6] |

| 2-substituted quinazolinone | Varicella Zoster Virus | - | 5.4–13.6 | [10] |

| 2-substituted quinazolinone | Human Cytomegalovirus | - | 8.94–13.2 | [10] |

| Quinazolinone derivative 8d | SARS-CoV-2 | - | Potent activity | [30] |

Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)

The PRNT is a standard assay to determine the EC50 of an antiviral compound by quantifying the reduction in viral plaques.[15]

Caption: Workflow for the Plaque Reduction Neutralization Test (PRNT).

Materials:

-

Susceptible host cell line

-

Virus stock of known titer

-

Quinazoline derivatives

-

Culture medium

-

Overlay medium (e.g., containing carboxymethylcellulose or agar)

-

Crystal violet staining solution

Procedure:

-

Cell Monolayer: Seed host cells in multi-well plates to form a confluent monolayer.[15]

-

Virus-Compound Incubation: Incubate a standard amount of virus with serial dilutions of the quinazoline compound.

-

Infection: Infect the cell monolayers with the virus-compound mixtures.

-

Overlay: After an adsorption period, remove the inoculum and add an overlay medium to restrict virus spread to adjacent cells, leading to plaque formation.[15]

-

Incubation: Incubate the plates for a period sufficient for plaques to develop.

-

Staining and Counting: Fix the cells and stain with crystal violet to visualize and count the plaques.

-

EC50 Calculation: The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[15]

Synthesis of the Quinazoline Core

A variety of synthetic methods have been developed for the construction of the quinazoline core. A common and classical approach is the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acid with an amide. More contemporary methods often utilize metal-catalyzed reactions to achieve efficient and diverse substitution patterns on the quinazoline ring.[31][32]

For instance, a facile microwave-assisted protocol can provide access to various quinazoline derivatives in short reaction times and high yields.[33] One such method involves the reaction of 2-aminobenzophenones with thiourea in DMSO under microwave irradiation.

Conclusion

The quinazoline core continues to be a highly fruitful scaffold in the quest for new therapeutic agents. Its synthetic tractability and the ability to modulate its biological activity through substitution at various positions make it an attractive starting point for drug discovery programs. The extensive research into quinazoline derivatives has yielded significant advances, particularly in the field of oncology. However, the promising antimicrobial, anti-inflammatory, and antiviral activities warrant further investigation and optimization. This guide provides a foundational resource for researchers to build upon, offering a clear presentation of quantitative data, detailed experimental protocols, and visual representations of key biological processes to inspire and facilitate the development of the next generation of quinazoline-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. elar.urfu.ru [elar.urfu.ru]

- 11. benchchem.com [benchchem.com]

- 12. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms | MDPI [mdpi.com]

- 14. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Design, synthesis, and structure-activity relationships of a novel class of quinazoline derivatives as coronavirus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 20. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Design, Synthesis and Biological Evaluation of Novel Quinazoline-Based Anti-inflammatory Agents Acting as PDE4B Inhibitors [jstage.jst.go.jp]

- 27. Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. scielo.br [scielo.br]

- 29. researchgate.net [researchgate.net]

- 30. Quinazoline synthesis [organic-chemistry.org]

- 31. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Fast and efficient synthesis of quinazoline derivatives [morressier.com]

- 33. youtube.com [youtube.com]

The Strategic Incorporation of the Trifluoromethyl Group in Quinazoline Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents, particularly in oncology. A key strategy for optimizing the pharmacological properties of quinazoline derivatives has been the incorporation of the trifluoromethyl (CF₃) group. This technical guide provides an in-depth analysis of the multifaceted role of the trifluoromethyl group in enhancing the therapeutic potential of quinazoline-based compounds. By leveraging its unique electronic and steric properties, the CF₃ group profoundly influences lipophilicity, metabolic stability, and target binding affinity, ultimately leading to improved pharmacokinetic and pharmacodynamic profiles. This document will detail the impact of trifluoromethylation on structure-activity relationships (SAR), provide exemplary experimental protocols for synthesis and biological evaluation, and visualize key signaling pathways and experimental workflows.

The Pivotal Role of the Trifluoromethyl Group in Drug Design

The trifluoromethyl group is a cornerstone in modern medicinal chemistry, often employed as a "super-methyl" group due to its distinct physicochemical characteristics that can dramatically improve a drug candidate's profile.[1]

1.1. Physicochemical Properties and Bioisosterism:

-

Lipophilicity: The CF₃ group is highly lipophilic, with a Hansch-Lipinski parameter (π) of approximately +0.88.[2] This property enhances the ability of quinazoline derivatives to permeate biological membranes, including the blood-brain barrier, leading to improved absorption and distribution.[1][3]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[1][3] Replacing a metabolically labile methyl group with a CF₃ group can significantly increase a compound's half-life and bioavailability.[3]

-

Electronic Effects: As a potent electron-withdrawing group, the CF₃ moiety can modulate the electronic properties of the quinazoline ring system.[1] This can influence the pKa of nearby functional groups, affecting ionization at physiological pH and altering interactions with biological targets.[1]

-

Bioisosterism: The trifluoromethyl group serves as a bioisostere for various functional groups, including methyl, chloro, and nitro groups.[2][4][5] This allows for the fine-tuning of steric and electronic properties to optimize target engagement and selectivity.[4]

1.2. Impact on Pharmacokinetics and Pharmacodynamics:

The introduction of a trifluoromethyl group can lead to significant improvements in a drug candidate's pharmacokinetic and pharmacodynamic profiles. The enhanced metabolic stability often translates to a longer half-life, allowing for less frequent dosing.[1] Increased lipophilicity can improve oral bioavailability by facilitating absorption across the gastrointestinal tract.[2] From a pharmacodynamic perspective, the CF₃ group can enhance binding affinity and selectivity for the target protein through favorable hydrophobic and electronic interactions.[2][3]

Trifluoromethylated Quinazoline Derivatives in Oncology

A significant focus of research on trifluoromethylated quinazoline derivatives has been in the development of novel anticancer agents. These compounds have shown remarkable efficacy in targeting key oncogenic signaling pathways.

2.1. Targeting Receptor Tyrosine Kinases: EGFR and VEGFR-2

Many trifluoromethylated quinazoline derivatives have been designed as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal in cancer cell proliferation, survival, and angiogenesis.[6]

-

EGFR Inhibition: The quinazoline scaffold is a well-established pharmacophore for EGFR inhibitors.[7][8][9] The addition of a trifluoromethyl group can enhance the binding affinity of these inhibitors to the ATP-binding pocket of the EGFR kinase domain, leading to potent inhibition of downstream signaling pathways like the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[10]

-

VEGFR-2 Inhibition: By inhibiting VEGFR-2, trifluoromethylated quinazolines can disrupt the process of angiogenesis, which is crucial for tumor growth and metastasis. This anti-angiogenic activity is a key mechanism of action for several anticancer drugs.

2.2. Tubulin Polymerization Inhibition

Some trifluoromethyl-containing quinazoline derivatives have been found to target the colchicine binding site on tubulin, thereby inhibiting its polymerization into microtubules.[6] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Quantitative Data on Trifluoromethylated Quinazoline Derivatives

The following tables summarize the in vitro anticancer activity of representative trifluoromethylated quinazoline derivatives, highlighting their potency against various cancer cell lines.

Table 1: Anticancer Activity of 2-Arylamino-4-(trifluoromethyl)quinazoline Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 10b | PC3 (Prostate) | 3.02 | [6][11] |

| 10b | LNCaP (Prostate) | 3.45 | [6][11] |

| 10b | K562 (Leukemia) | 3.98 | [6][11] |

Table 2: Dual EGFR and VEGFR-2 Inhibitory Activity of a Quinazoline Sulfonamide Derivative

| Compound | Target | IC₅₀ (µM) | Cell Line | IC₅₀ (µM) | Reference |

| 15 | EGFR | 0.0728 | MCF-7 (Breast) | 0.0977 | [6] |

| 15 | VEGFR-2 | 0.0523 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethylated quinazoline derivatives.

4.1. Synthesis of 2-Aryl-4-(trifluoromethyl)quinazoline Derivatives (General Procedure)

A common synthetic route to 2-aryl-4-(trifluoromethyl)quinazolines involves a multi-step process starting from anthranilic acid.

-

Step 1: Synthesis of 2-(trifluoromethyl)benzoxazin-4-one: Anthranilic acid is acylated with trifluoroacetic anhydride, followed by ring closure to yield the benzoxazinone intermediate.

-

Step 2: Synthesis of 3-Aryl-2-(trifluoromethyl)quinazolin-4(3H)-one: The benzoxazinone is reacted with a substituted aniline to form the quinazolinone core.

-

Step 3: Chlorination: The quinazolinone is treated with a chlorinating agent, such as phosphoryl chloride, to yield the 4-chloro-2-(trifluoromethyl)quinazoline intermediate.

-

Step 4: Nucleophilic Aromatic Substitution: The 4-chloro intermediate is then reacted with a desired amine to introduce the final substituent at the 4-position.

4.2. In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 or 72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

4.3. Tubulin Polymerization Inhibition Assay

This assay measures the effect of compounds on the polymerization of tubulin into microtubules.

-

Reaction Mixture Preparation: A reaction mixture containing purified tubulin, GTP, and a fluorescent reporter is prepared in a buffer.

-

Compound Addition: The test compound or control is added to the reaction mixture.

-

Polymerization Initiation: The reaction is initiated by incubating the mixture at 37°C.

-

Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorescence plate reader.[3]

-

Data Analysis: The rate and extent of polymerization are calculated from the fluorescence curves to determine the inhibitory effect of the compound.

Visualizing Mechanisms and Workflows

5.1. Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by trifluoromethylated quinazoline derivatives.

References

- 1. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]

- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development - EGFR signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 9. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. wjpmr.com [wjpmr.com]

The Pivotal Role of the 4-Chloro-6-(trifluoromethyl)quinazoline Scaffold in Modern Drug Discovery: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents with a broad spectrum of biological activities. Among its many variations, 4-Chloro-6-(trifluoromethyl)quinazoline has emerged as a critical building block in the synthesis of potent and selective inhibitors for various biological targets. The strategic incorporation of a trifluoromethyl group enhances key drug-like properties, including metabolic stability and lipophilicity, which can lead to improved pharmacokinetic profiles. This technical guide provides an in-depth analysis of the mechanism of action of derivatives synthesized from the this compound core, supported by experimental data and pathway visualizations.

While this compound itself is primarily a reactive intermediate, its true pharmacological potential is realized upon substitution at the C4 position. The resulting anilinoquinazolines and related derivatives have been extensively investigated as inhibitors of protein kinases, modulators of DNA repair pathways, and antimicrobial agents.

Kinase Inhibition: A Primary Mechanism of Action

A significant number of derivatives based on the 4-anilinoquinazoline scaffold, which can be synthesized from this compound, function as potent inhibitors of protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

One of the most well-established targets for this class of compounds is the Epidermal Growth Factor Receptor (EGFR) family of receptor tyrosine kinases. Several approved anticancer drugs, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline structure.[1] These inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and blocking the downstream signaling cascades that promote tumor growth.

More recently, derivatives have been developed to target other critical kinases in oncogenic pathways, such as the PI3K/Akt/mTOR pathway. For instance, novel 7- or 8-substituted-4-morpholine-quinazoline derivatives have demonstrated significant inhibitory activity against PI3Kα, leading to the suppression of the PI3K/Akt/mTOR signaling pathway.[1]

Signaling Pathway: PI3K/Akt/mTOR Inhibition

The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cell growth and proliferation and the point of intervention for quinazoline-based inhibitors.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinazoline derivatives.

Targeting DNA Damage Repair Pathways

Beyond kinase inhibition, recent research has explored the potential of trifluoromethyl-quinazoline derivatives in targeting DNA damage repair pathways. One novel approach involves the inhibition of Werner helicase (WRN), an enzyme critical for maintaining genomic stability.

A series of 2-trifluoromethyl-4-aminoquinazoline derivatives were designed and synthesized, with some compounds exhibiting nanomolar inhibitory activities against cancer cell lines.[2] The proposed mechanism of action for these compounds involves binding to WRN, leading to its downregulation. This inhibition of WRN activity affects the DNA damage repair process, potentially through the MDM2/p53 pathway, ultimately causing mitotic arrest and cell death.[2]

Experimental Workflow: WRN Inhibition and Downstream Effects

The following diagram outlines a typical experimental workflow to investigate the effects of a WRN-inhibiting quinazoline derivative on cancer cells.

Caption: Experimental workflow for evaluating WRN-targeting quinazoline derivatives.

Antimicrobial and Antifungal Activities

The versatility of the quinazoline scaffold extends to antimicrobial and antifungal applications. While quinazolin-4-ones have been historically evaluated for these properties, their 4-chloro analogs have demonstrated superior activity.[3] Newly synthesized 4,6-disubstituted quinazoline derivatives have shown promising activity against bacteria such as E. coli and S. aureus, as well as the fungus Candida albicans.[3] The precise mechanism of action in these contexts is still under investigation but is thought to involve the disruption of essential cellular processes in the microorganisms.

Synthesis and Experimental Protocols

The synthesis of biologically active quinazoline derivatives from this compound typically involves a nucleophilic aromatic substitution at the C4 position.

General Synthesis of 4-Anilinoquinazoline Derivatives

A common synthetic route involves the reaction of this compound with a substituted aniline in a suitable solvent, often with a catalytic amount of acid.

Example Protocol for the Synthesis of Chalcone Incorporated Quinazoline Derivatives:

-

Synthesis of 4-chloroquinazoline: Quinazolin-4-ol is dissolved in excess phosphorus oxychloride (POCl3) and refluxed for 4 hours. After cooling, the mixture is poured onto crushed ice, and the resulting precipitate of 4-chloroquinazoline is filtered, washed with water, and dried.[4]

-

Coupling with 4-aminobenzaldehyde: The synthesized 4-chloroquinazoline is then coupled with 4-aminobenzaldehyde in N-Methyl-2-pyrrolidone (NMP) with a catalytic amount of hydrochloric acid and heated for 1 hour to yield 4-(quinazolin-4-ylamino)benzaldehyde.[4]

-

Chalcone Synthesis: The resulting aldehyde is then reacted with an appropriate acetophenone in the presence of a base to form the final chalcone-incorporated quinazoline derivative.[4]

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative quinazoline derivatives against various biological targets.

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| 4-morpholine-quinazolines | PI3Kα | Micromolar range | [1] |

| 2-trifluoromethyl-4-aminoquinazolines | K562, LNCaP | Nanomolar range | [2] |

| Chalcone incorporated quinazolines | A549, HT-29, MCF-7, A375 | More potent than Combretastatin-A4 | [4] |

Table 2: PARP Inhibitory Activity of Quinazoline-2,4(1H,3H)-dione Derivatives

| Derivative Type | Target | IC50 | Reference |

| Amino acid building blocks | PARP-1 | Nanomolar range | [1] |

Conclusion

The this compound scaffold is a cornerstone in the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable diversity of biological activities, primarily through the inhibition of key cellular signaling pathways implicated in cancer and other diseases. The ongoing exploration of new substitutions on this versatile core promises to yield next-generation therapeutics with enhanced potency and selectivity. The trifluoromethyl group, in particular, continues to be a valuable asset in designing compounds with favorable drug-like properties. Future research will likely focus on elucidating more detailed mechanisms of action and expanding the therapeutic applications of this important class of molecules.

References

Potential Biological Targets of 4-Chloro-6-(trifluoromethyl)quinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-(trifluoromethyl)quinazoline is a key heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of a diverse range of biologically active compounds. While this compound itself is generally considered a synthetic intermediate, its structural motif is central to numerous molecules that have been investigated for a variety of therapeutic applications, most notably in oncology. The strategic incorporation of the trifluoromethyl group often enhances metabolic stability and binding affinity of the final compounds. This technical guide provides an in-depth overview of the potential biological targets of molecules derived from this compound, based on available preclinical research. The information presented herein is intended to support further research and drug development efforts in this area.

Core Biological Activities of Quinazoline Derivatives

Derivatives of the quinazoline scaffold are known to exhibit a broad spectrum of biological activities. The primary mechanism of action for many of these derivatives is the inhibition of key enzymes involved in cellular signaling, DNA repair, and cell cycle regulation. The versatility of the quinazoline core allows for substitutions that can be tailored to target specific protein families.

Key Potential Biological Targets

Based on extensive research on quinazoline derivatives, several key protein families have been identified as potential biological targets.

Protein Kinases

Protein kinases are a large family of enzymes that play a central role in signal transduction and are frequently dysregulated in cancer. Quinazoline derivatives have been extensively developed as protein kinase inhibitors.

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that is a well-established target in cancer therapy. Many 4-anilinoquinazoline derivatives have been shown to be potent EGFR inhibitors[1][2][3].

-

c-KIT Kinase: A receptor tyrosine kinase involved in the development of gastrointestinal stromal tumors (GISTs). Certain quinoline and quinazoline derivatives have demonstrated inhibitory activity against c-KIT mutants[4][5].

DNA Damage Repair Enzymes

Enzymes involved in the DNA damage response are critical for cancer cell survival, making them attractive therapeutic targets.

-

Poly(ADP-ribose) Polymerase (PARP): PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways. Some quinazoline derivatives have been identified as PARP inhibitors[6][7].

-

Werner Helicase (WRN): A DNA helicase that plays a role in DNA repair and maintenance. Derivatives of 2-trifluoromethyl-quinazoline-4-amine have been investigated as potential WRN inhibitors[8][9].

Other Important Cancer-Related Targets

-

Tubulin: A key component of microtubules, which are essential for cell division. Inhibition of tubulin polymerization is a validated anticancer strategy. Some 4-anilinoquinazoline derivatives act as tubulin polymerization inhibitors[1].

-

Histone Deacetylase 6 (HDAC6): HDACs are a class of enzymes that play a crucial role in epigenetic regulation. Quinazolin-4-one-based hydroxamic acids have been developed as selective HDAC6 inhibitors[10].

-

Breast Cancer Resistance Protein (BCRP): An ATP-binding cassette (ABC) transporter that contributes to multidrug resistance in cancer. Certain quinazoline derivatives have been shown to inhibit BCRP[7].

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activities of representative quinazoline derivatives from the literature. It is important to note that these data are for derivatives and not for this compound itself.

| Compound ID | Target Cell Line/Enzyme | Activity (IC50/GI50) | Reference |

| Compound 10b | HCT-116 | 2.8 µM | [1] |

| Compound 10b | T98G | 2.0 µM | [1] |

| Compound 2a | EGFR (wild type) | 5.06 nM | [2] |

| Compound 4m | N87 (HER2) | 6.3 nM | [11] |

| Compound 4m | H1975 (EGFR T790M/L858R) | 7.5 nM | [11] |

| Compound 18 | MGC-803 | 0.85 µM | [12] |

| Compound 8a | MCF-7 | 15.85 µM | [13] |

| Compound 8a | SW480 | 17.85 µM | [13] |

| IN17 | PARP1 | 0.47 µM | [6] |

| Compound A32 | HCT-15 | 10.93 µM | [6] |

| Compound A32 | HCC1937 | 11.35 µM | [6] |

| Compound 5b | HDAC6 | 150 nM | [10] |

| Compound 5c | MCF-7 | 13.7 µM | [10] |

| MPC-6827 | Tubulin Polymerization | 400 nM | [7] |

| Compound J | BCRP | 64 nM | [7] |

| kzl052 | PC3 | 0.39 µM | [9] |